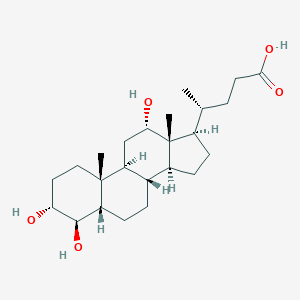

3alpha,4beta,12alpha-Trihydroxy-5beta-cholan-24-oic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3alpha,4beta,12alpha-Trihydroxy-5beta-cholan-24-oic Acid, commonly known as UDCA, is a bile acid that is naturally produced in the liver. UDCA has been extensively studied for its potential therapeutic applications in various diseases.

Wissenschaftliche Forschungsanwendungen

UDCA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-apoptotic, and anti-oxidative properties. UDCA has been studied for its potential therapeutic applications in liver diseases such as primary biliary cholangitis, non-alcoholic fatty liver disease, and liver cirrhosis. It has also been studied for its potential therapeutic applications in inflammatory bowel disease, cystic fibrosis, and other diseases.

Wirkmechanismus

UDCA exerts its therapeutic effects through various mechanisms. It has been shown to inhibit apoptosis by regulating the expression of Bcl-2 family proteins. UDCA also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has been shown to have antioxidant effects by increasing the expression of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase.

Biochemische Und Physiologische Effekte

UDCA has various biochemical and physiological effects. It increases the solubility of bile acids and reduces the formation of toxic bile acids. UDCA also increases the secretion of bicarbonate and mucus in the gastrointestinal tract, which helps to protect the intestinal mucosa. It has been shown to improve insulin sensitivity and reduce hepatic steatosis in patients with non-alcoholic fatty liver disease.

Vorteile Und Einschränkungen Für Laborexperimente

UDCA has several advantages for lab experiments. It is readily available and relatively inexpensive. It has been extensively studied, and its mechanisms of action are well understood. However, UDCA also has some limitations for lab experiments. Its effects may vary depending on the disease model used, and its therapeutic effects may be influenced by other factors such as diet and lifestyle.

Zukünftige Richtungen

There are several future directions for the study of UDCA. One area of research is the development of new synthetic derivatives of UDCA with improved therapeutic properties. Another area of research is the study of the effects of UDCA on the gut microbiome and its potential role in the treatment of various diseases. Finally, the potential use of UDCA as a biomarker for the diagnosis and monitoring of liver diseases is an area of ongoing research.

Conclusion:

In conclusion, UDCA is a bile acid that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanisms of action are well understood, and it has been shown to have anti-inflammatory, anti-apoptotic, and anti-oxidative properties. UDCA has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of UDCA, including the development of new synthetic derivatives, the study of its effects on the gut microbiome, and its potential use as a biomarker for liver diseases.

Synthesemethoden

UDCA can be synthesized from cholic acid through a series of chemical reactions. The first step involves the oxidation of the 7-hydroxyl group of cholic acid to form 7-ketocholesterol. The second step involves the reduction of the keto group to form 7-alpha-hydroxycholesterol. The third step involves the oxidation of the 7-alpha-hydroxyl group to form 7-ketolithocholic acid. The fourth step involves the reduction of the keto group to form lithocholic acid. The final step involves the 12-hydroxylation of lithocholic acid to form UDCA.

Eigenschaften

CAS-Nummer |

129012-50-6 |

|---|---|

Produktname |

3alpha,4beta,12alpha-Trihydroxy-5beta-cholan-24-oic Acid |

Molekularformel |

C24H40O5 |

Molekulargewicht |

408.6 g/mol |

IUPAC-Name |

(4R)-4-[(3R,4R,5S,8R,9S,10R,12S,13R,14S,17R)-3,4,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O5/c1-13(4-9-21(27)28)15-7-8-16-14-5-6-17-22(29)19(25)10-11-23(17,2)18(14)12-20(26)24(15,16)3/h13-20,22,25-26,29H,4-12H2,1-3H3,(H,27,28)/t13-,14+,15-,16+,17-,18+,19-,20+,22-,23+,24-/m1/s1 |

InChI-Schlüssel |

FRYVQXCDSBCDAU-AKDOOQIZSA-N |

Isomerische SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H]([C@@H]4O)O)C)O)C |

SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4O)O)C)O)C |

Kanonische SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4O)O)C)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.